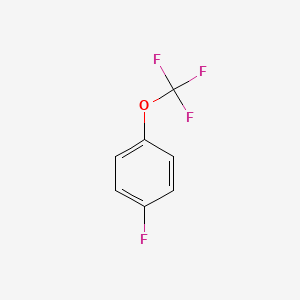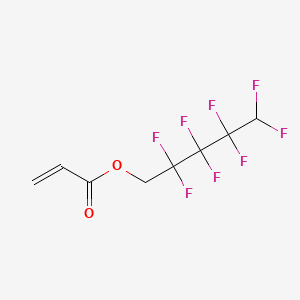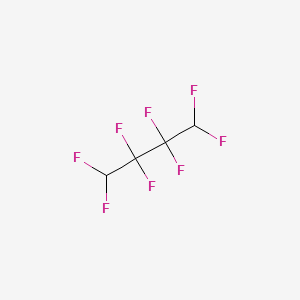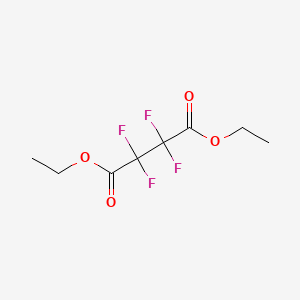
Fluorene-9,9-dipropionic acid
Übersicht
Beschreibung
Fluorene-9,9-dipropionic acid is a chemical compound with the molecular formula C19H18O4 and a molecular weight of 310.3 g/mol . It is also known as 3,3’-(9H-Fluorene-9,9-diyl)dipropanoic acid .
Synthesis Analysis
The synthesis of fluorene derivatives involves various reactions. For instance, a Lewis acid mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various isatin imines can yield a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides . Another synthesis method involves the reaction of 2,7-diiodofluorene-9,9-dipropionic acid di-tert-butyl ester with 2,2’-bithiophene-5-boronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of Fluorene-9,9-dipropionic acid can be analyzed using various spectroscopic and analytical tools .
Chemical Reactions Analysis
Fluorene derivatives can undergo various chemical reactions. For instance, they can react with propylene oxide to afford unique surface-active properties . In another study, it was found that fluorene degradation by the Pseudomonas sp. SMT-1 strain involved the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can vary. For instance, they are sensitive to physical conditions and exhibit fluorescent properties .
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Conducting Wire Formation on a TiO2 Nanocrystalline Structure
Specific Scientific Field
This application falls under the field of Applied Chemistry and Material Science , specifically focusing on the development of organic conducting wires.
Summary of the Application
Fluorene-9,9-dipropionic acid is used in the synthesis of organic conducting wires on a TiO2 nanocrystalline structure. This is a significant step towards creating long-lived charge-separated systems, which are crucial in the field of energy storage and conversion .
Methods of Application or Experimental Procedures
The synthesis involves several steps :
Application 2: Synthesis of Functionalized Fluorene Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Chemistry , specifically focusing on the synthesis of functionalized fluorene derivatives.
Summary of the Application
Fluorene-9,9-dipropionic acid is used in the synthesis of functionalized fluorene derivatives via a boron trifluoride catalyzed reaction . These derivatives have a wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, solar cells, fuel cells, and materials science .
Methods of Application or Experimental Procedures
The synthesis involves a boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
Summary of the Results or Outcomes
The synthesized fluorene derivatives have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, solar cells, fuel cells, and materials science . Their highly fluorescent nature has enabled fluorene derivatives to be used in bright and efficient displays .
Application 3: Use in Plastics Industry
Specific Scientific Field
This application falls under the field of Material Science and Plastics Engineering , specifically focusing on the use of fluorene derivatives in the plastics industry.
Summary of the Application
Fluorene-9,9-dipropionic acid is used in the synthesis of 4,4′-(9-Fluorenylidene) diphenol (also known as BHPF and fluorene-9-bisphenol), a novel bisphenol A substitute that is used in the plastics industry as an organic synthesis intermediate .
Methods of Application or Experimental Procedures
The synthesis of 4,4′-(9-Fluorenylidene) diphenol involves several steps . The process starts with the dispersion of fluorene into dimethyl sulfoxide (DMSO) and degassing under Argon .
Summary of the Results or Outcomes
The synthesized 4,4′-(9-Fluorenylidene) diphenol is used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .
Application 4: Use in Dye Industry
Specific Scientific Field
This application falls under the field of Chemical Engineering and Dye Technology , specifically focusing on the use of fluorene derivatives in the dye industry.
Summary of the Application
Fluorene and its derivatives, including Fluorene-9,9-dipropionic acid, serve as key ingredients in the creation of several dyes and pigments . These are used in a wide variety of applications ranging from textiles to printing inks .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary depending on the type of dye or pigment being produced. However, fluorene and its derivatives are typically incorporated into the dye or pigment during the synthesis process .
Summary of the Results or Outcomes
The use of fluorene and its derivatives in the dye industry has resulted in the creation of a wide variety of dyes and pigments. These products are used in numerous applications, contributing to the vibrant colors seen in textiles, printed materials, and other products .
Safety And Hazards
Zukünftige Richtungen
Fluorene-9,9-dipropionic acid and its derivatives have potential applications in various fields. For instance, 4,4′-(9-Fluorenylidene) diphenol, also known as BHPF and fluorene-9-bisphenol, is a novel bisphenol A substitute used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .
Eigenschaften
IUPAC Name |
3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAEALBBMNFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196083 | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorene-9,9-dipropionic acid | |
CAS RN |
4425-95-0 | |
| Record name | 9H-Fluorene-9,9-dipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Fluorenedipropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)

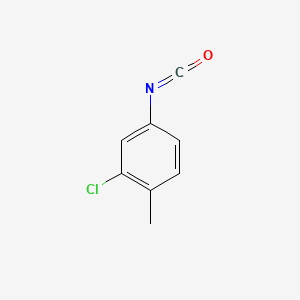
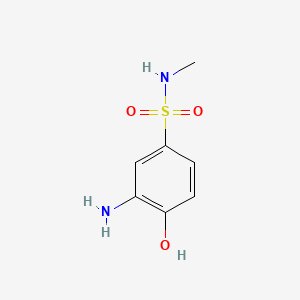
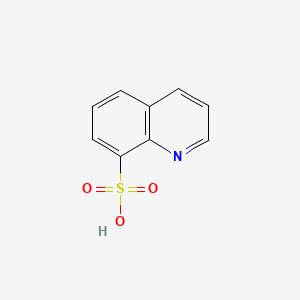

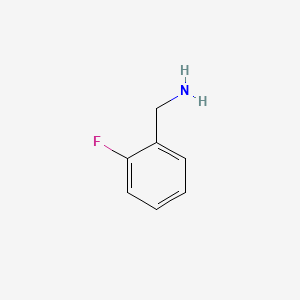
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
